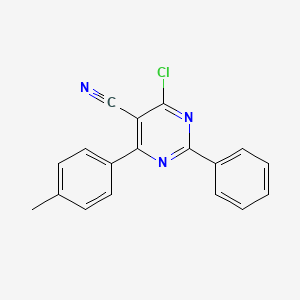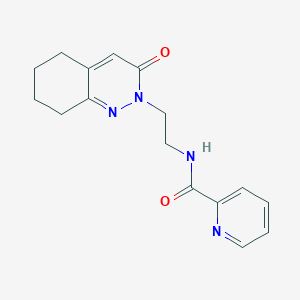
N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)picolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)picolinamide typically involves multi-step organic reactions. A common approach includes the initial formation of 3-oxo-5,6,7,8-tetrahydrocinnoline through cyclization reactions, followed by the introduction of the ethyl group and subsequent coupling with picolinamide. The reaction conditions often require controlled temperatures, specific solvents, and the presence of catalysts to achieve the desired yield and purity.
Industrial Production Methods: Industrial production might utilize continuous flow reactors to optimize the synthesis process, improving efficiency and scalability. This approach reduces the reaction time and increases the safety of handling potentially hazardous chemicals, ensuring a consistent product quality.
化学反应分析
Types of Reactions: N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)picolinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states, which may lead to the formation of useful intermediates in synthetic chemistry.
Reduction: It can also be reduced to yield distinct reduced forms, providing versatility in synthesizing derivatives with varying functionalities.
Substitution: Due to the presence of reactive functional groups, it can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions might employ reagents like alkyl halides or aryl diazonium salts under controlled conditions.
Major Products: Major products formed from these reactions vary, but can include oxidized derivatives, reduced forms with different hydrogenation levels, and substituted products depending on the reacting group introduced.
科学研究应用
Chemistry: In chemistry, this compound is valuable in synthesizing complex molecules and exploring reaction mechanisms, providing insights into organic synthesis pathways.
Biology: In biology, its derivatives might serve as molecular probes or intermediates in drug discovery, aiding in the understanding of biological processes and the development of new therapeutics.
Medicine: Medicinal chemistry applications include its potential as a lead compound for designing drugs targeting specific molecular pathways, offering opportunities for developing novel treatments.
Industry: In industrial settings, this compound can be used in the production of advanced materials, agricultural chemicals, and as a catalyst or intermediate in various manufacturing processes.
作用机制
The mechanism by which N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)picolinamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biochemical pathways, influencing cellular functions. The precise molecular targets and pathways vary depending on the specific application and derivative form of the compound.
相似化合物的比较
When compared to other similar compounds, N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)picolinamide stands out due to its unique structural features, which confer distinct reactivity and biological activity. Similar compounds might include:
3-oxo-5,6,7,8-tetrahydrocinnoline derivatives: These compounds share structural similarities but differ in functional group modifications, influencing their chemical behavior and applications.
Picolinamide derivatives: Compounds with picolinamide moieties can exhibit varying degrees of biological activity and synthetic utility, providing a comparative framework for evaluating this compound.
Overall, this compound's unique structure and diverse reactivity make it a compound of significant interest for scientific research and industrial applications.
属性
IUPAC Name |
N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-15-11-12-5-1-2-6-13(12)19-20(15)10-9-18-16(22)14-7-3-4-8-17-14/h3-4,7-8,11H,1-2,5-6,9-10H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLOIVJCOGIKDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CCNC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)quinoxaline-2-carboxamide](/img/structure/B2854805.png)
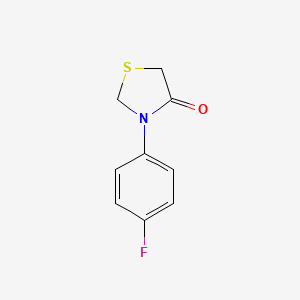
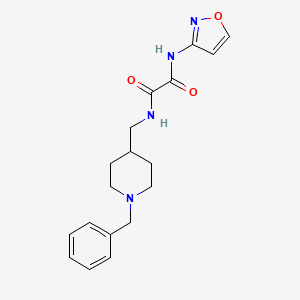
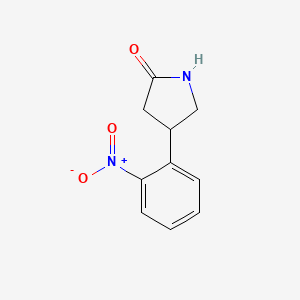
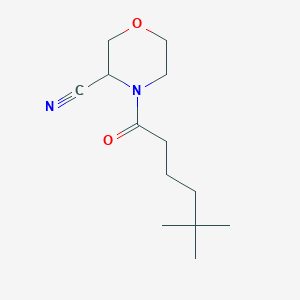
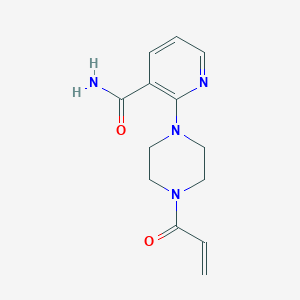
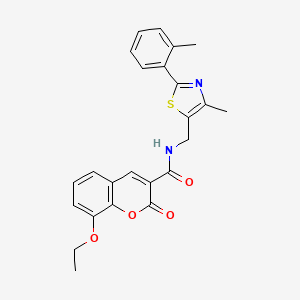
![2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetamide](/img/structure/B2854815.png)
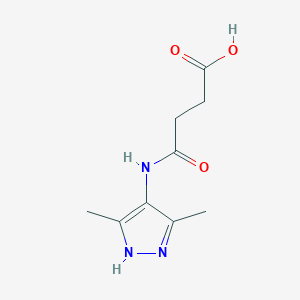
![n-[(1,2-Benzoxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2854818.png)
![N-(3,5-dimethoxyphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2854821.png)
![5-{1-[3-(4-Methoxyphenyl)propanoyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2854823.png)
![3-Bromo-2-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2854825.png)
